molecular formula C14H14F3N3OS B6420582 2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide CAS No. 905787-19-1

2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B6420582
CAS No.: 905787-19-1
M. Wt: 329.34 g/mol
InChI Key: JLXFIQCYFGXICD-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide is an organic compound noted for its extensive application in synthetic chemistry and medicinal research. It contains a unique quinolinic core structure with functional groups that contribute to its reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic reactions

  • Common reagents include nitriles, trifluoromethylating agents, and sulfurizing agents, under conditions such as catalytic hydrogenation or halogenation.

Industrial Production Methods:

  • Industrially, the compound is synthesized using high-throughput methods and continuous flow chemistry to ensure purity and yield. Catalysts like palladium or platinum might be employed in various stages to facilitate reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the sulfanyl group, transforming it into sulfoxides or sulfones.

  • Reduction: It can be reduced at the cyano group to form amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reducing agents including lithium aluminum hydride or hydrogen gas with palladium catalysts.

  • Substitution reactions might use reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed:

  • Sulfoxides and sulfones from oxidation.

  • Amines from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Chemistry:

  • Serves as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology:

  • Used as a tool compound in biochemical assays to study enzyme activity and protein interactions. Medicine:

  • Applied in the synthesis of advanced materials and specialty chemicals due to its reactive nature.

Mechanism of Action

Mechanism:

  • The compound interacts with biological molecules through its cyano and trifluoromethyl groups, which can engage in hydrogen bonding and electrostatic interactions.

  • The quinoline core can intercalate into DNA, disrupting genetic processes.

Molecular Targets and Pathways:

  • Targets include enzymes like kinases and proteases, which are crucial in signaling pathways.

  • Pathways influenced involve apoptosis and cell cycle regulation.

Comparison with Similar Compounds

  • Quinoline

  • Quinolone

  • 2-aminoquinoline

  • 4-(trifluoromethyl)quinoline

  • N-methylacetamide derivatives

Properties

IUPAC Name

2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c1-19-11(21)7-22-13-9(6-18)12(14(15,16)17)8-4-2-3-5-10(8)20-13/h2-5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXFIQCYFGXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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